1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H10F3NOS. This compound is characterized by the presence of a trifluoromethylthio group, which plays a significant role in its chemical properties and applications .
Preparation Methods
The synthesis of 1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to modulate specific signaling cascades .
Comparison with Similar Compounds
1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the carbonyl group.
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Lacks the amino group, which significantly alters its chemical properties and applications
Properties
Molecular Formula |
C10H10F3NOS |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10F3NOS/c1-2-8(15)6-3-4-7(14)9(5-6)16-10(11,12)13/h3-5H,2,14H2,1H3 |
InChI Key |
DKLRQYCHLWRCNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N)SC(F)(F)F |
Origin of Product |
United States |
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